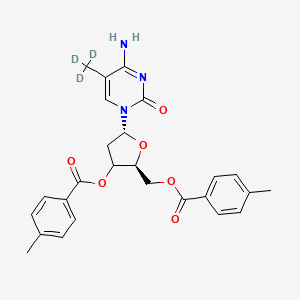
(3S)-4-ethylhexan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-4-ethylhexan-3-ol: is an organic compound with the molecular formula C8H18O . It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is part of the hexanol family and is characterized by the presence of an ethyl group attached to the fourth carbon of the hexane chain and a hydroxyl group attached to the third carbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-4-ethylhexan-3-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (3S)-4-ethylhexan-3-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: (3S)-4-ethylhexan-3-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone, (3S)-4-ethylhexan-3-one, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding alkane, (3S)-4-ethylhexane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetone or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in diethyl ether or tetrahydrofuran (THF).
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: (3S)-4-ethylhexan-3-one.
Reduction: (3S)-4-ethylhexane.
Substitution: (3S)-4-ethylhexyl chloride.
Applications De Recherche Scientifique
Chemistry: (3S)-4-ethylhexan-3-ol is used as a chiral building block in organic synthesis. Its specific stereochemistry makes it valuable for the synthesis of enantiomerically pure compounds.
Biology: In biological research, this compound can be used as a model compound to study the effects of chirality on biological activity and interactions with enzymes and receptors.
Medicine: The compound’s chiral nature makes it a potential candidate for the development of pharmaceuticals, where the specific three-dimensional arrangement can influence the drug’s efficacy and safety.
Industry: In the industrial sector, this compound can be used as a solvent or intermediate in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (3S)-4-ethylhexan-3-ol depends on its interaction with specific molecular targets. As an alcohol, it can form hydrogen bonds with various biological molecules, influencing their structure and function. The hydroxyl group can participate in enzymatic reactions, acting as a nucleophile or electrophile depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
(3R)-4-ethylhexan-3-ol: The enantiomer of (3S)-4-ethylhexan-3-ol, differing only in the spatial arrangement of the atoms around the chiral center.
4-ethylhexan-3-one: The corresponding ketone, which can be reduced to this compound.
4-ethylhexane: The fully reduced form of the compound, lacking the hydroxyl group.
Uniqueness: this compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes.
Propriétés
Formule moléculaire |
C8H18O |
|---|---|
Poids moléculaire |
130.23 g/mol |
Nom IUPAC |
(3S)-4-ethylhexan-3-ol |
InChI |
InChI=1S/C8H18O/c1-4-7(5-2)8(9)6-3/h7-9H,4-6H2,1-3H3/t8-/m0/s1 |
Clé InChI |
BOJLCKCCKQMGKD-QMMMGPOBSA-N |
SMILES isomérique |
CC[C@@H](C(CC)CC)O |
SMILES canonique |
CCC(CC)C(CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



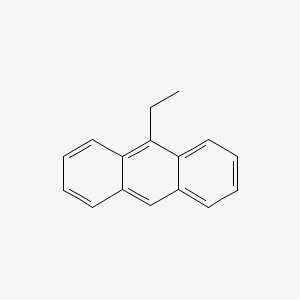
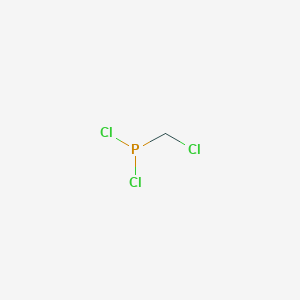

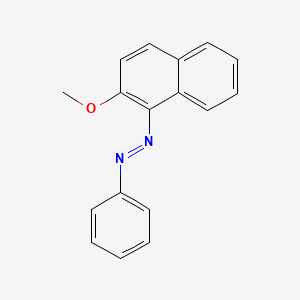
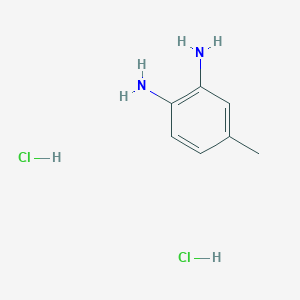
![1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene](/img/structure/B14752665.png)
![pentacyclo[9.7.0.02,10.03,8.013,18]octadecane](/img/structure/B14752668.png)
![Bicyclo[2.2.1]heptan-2-one, 3-methyl-](/img/structure/B14752670.png)
![2H-1-Benzopyran-5-carboxamide, 3-[cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-, (3R)-](/img/structure/B14752678.png)
![[4-(Trifluoromethyl)phenyl]phosphonous dichloride](/img/structure/B14752684.png)

![[2-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B14752705.png)
